Biotin-PEG3-Azide

Overview

Description

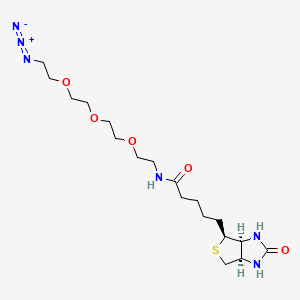

Biotin-PEG3-Azide (CAS: 1937270-46-6, molecular formula: C₃₅H₅₅N₉O₁₂S) is a trifunctional reagent widely utilized in bioorthogonal chemistry and bioconjugation. Its structure comprises:

- Biotin moiety: Enables high-affinity binding to streptavidin/avidin, facilitating purification and detection in assays like pull-downs and immunofluorescence .

- PEG3 linker: Enhances aqueous solubility, reduces steric hindrance, and improves biocompatibility for target molecule interactions .

- Azide group: Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions with alkynes, forming stable triazole linkages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG3-azide involves sequential functionalization of a polyethylene glycol (PEG) backbone with biotin and an azide group. While proprietary details remain undisclosed, general steps derived from reagent specifications and application protocols include:

Biotin Activation and PEG Coupling

Biotin’s carboxyl group is activated using N-hydroxysuccinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to form an NHS ester, which reacts with the amine terminus of a triethylene glycol (PEG3) spacer . This step ensures a stable amide bond, critical for maintaining integrity during downstream applications. The reaction is typically conducted in anhydrous dimethylformamide (DMF) at 25°C for 16–24 hours .

Azide Functionalization

The terminal hydroxyl group of PEG3 is converted to an azide via a two-step process:

-

Mesylation or Tosylation : The hydroxyl group reacts with mesyl chloride or tosyl chloride, introducing a leaving group.

-

Nucleophilic Substitution : Sodium azide (NaN₃) displaces the leaving group in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO), yielding the azide terminus .

Purification and Characterization

Crude product is purified via reverse-phase high-performance liquid chromatography (HPLC) to ≥95% purity . Key characterization data includes:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 444.55 g/mol | |

| Melting Point | 107–112°C | |

| Purity (HPLC) | >95% | |

| Solubility | 10 mg/mL in DMSO, DMF, PBS |

Stock Solution Preparation and Optimization

Preparing stable stock solutions is essential for experimental reproducibility. Key protocols include:

Solvent Selection

This compound exhibits optimal solubility in DMSO (10 mg/mL) and PBS (pH 7.2) . AAT Bioquest’s dissolution guidelines recommend:

| Solvent | Concentration (mg/mL) | Storage Temperature | Stability Duration |

|---|---|---|---|

| DMSO | 10 | -20°C | 1 month |

| PBS | 10 | -20°C | 2 weeks |

| DMF | 10 | -20°C | 1 month |

Molarity Calculations

For a 10 mM solution in DMSO:

Example: Dissolving 5 mg yields:

Conjugation Protocols via Click Chemistry

This compound is widely used in copper-catalyzed azide-alkyne cycloaddition (CuAAC). A representative protocol from PMC involves:

Click Reaction Cocktail Formulation

| Reagent | Final Concentration | Volume (μL) |

|---|---|---|

| This compound (10 mM) | 0.3 mM | 9 |

| CuSO₄-BTTAA | 1 mM Cu, 2 mM BTTAA | 24 |

| Sodium ascorbate | 7.5 mM | 90 |

| PBS buffer | - | 177 |

The mixture is incubated at 25°C for 1 hour, enabling efficient biotinylation of alkyne-tagged proteins .

Copper-Free Alternatives

For sensitive biological systems, strain-promoted cyclooctyne-azide reactions (e.g., with DBCO) eliminate copper toxicity risks .

Industrial-Scale Production Considerations

Large-scale synthesis adheres to Good Manufacturing Practices (GMP), with emphasis on:

Batch Reactor Optimization

-

Temperature Control : Maintained at 25°C during coupling to prevent byproduct formation .

-

Yield Enhancement : PEG3 spacer length minimizes steric hindrance, achieving >80% yield in azidation.

Quality Assurance

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥95% | HPLC |

| Residual Solvents | <0.1% | GC-MS |

| Endotoxin Levels | <0.1 EU/mg | LAL assay |

Troubleshooting Common Preparation Issues

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG3-azide primarily undergoes click chemistry reactions, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between the azide group of this compound and an alkyne group on another molecule.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This copper-free reaction involves the azide group reacting with strained cyclooctynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Common Reagents and Conditions:

CuAAC: Requires copper(I) catalysts, such as copper sulfate and sodium ascorbate, in aqueous or organic solvents.

SPAAC: Does not require a catalyst and can be performed in aqueous conditions.

Major Products:

CuAAC: Produces a stable triazole linkage, resulting in biotinylated products.

SPAAC: Also produces a stable triazole linkage, suitable for bioconjugation applications.

Scientific Research Applications

2.1. Protein Labeling and Detection

Biotin-PEG3-Azide is extensively used for labeling proteins through bioorthogonal chemistry. It allows for the non-enzymatic covalent tagging of proteins, which can then be analyzed using techniques such as SDS-PAGE and Western blotting.

Table 1: Common Techniques Utilizing this compound for Protein Labeling

| Technique | Description |

|---|---|

| SDS-PAGE | Separation of proteins based on size; biotinylated proteins can be detected with streptavidin conjugates. |

| Western Blot | Detection of specific proteins using antibodies; biotinylated proteins enhance signal sensitivity. |

| ELISA | Enzyme-linked immunosorbent assay; biotinylated antibodies can be used for enhanced detection. |

2.2. Nanostructured Biointerfaces

The compound is utilized in creating nanostructured biointerfaces that facilitate the study of ligand-receptor interactions and the spatial organization of signaling molecules. This application is crucial in understanding cellular communication and signaling pathways.

Case Study: Nanostructured Biointerfaces

In a study published in Nature Scientific Reports, researchers employed this compound to create biointerfaces that allowed for the investigation of receptor spacing in live cells. The results indicated that the spatial arrangement of receptors significantly affects cellular responses to ligands, highlighting the importance of using such bioconjugation strategies in cellular biology .

2.3. Drug Delivery Systems

This compound has potential applications in drug delivery systems, particularly in targeted therapy where biotinylated drugs can bind selectively to cells expressing avidin or streptavidin.

Table 2: Potential Drug Delivery Applications

| Application | Description |

|---|---|

| Targeted Therapy | Use of biotinylated drugs for selective targeting of cancer cells expressing high levels of streptavidin. |

| Controlled Release | Incorporation into polymeric nanoparticles for sustained release of therapeutics at target sites. |

Advantages of Using this compound

- Hydrophilicity : The PEG spacer enhances solubility in aqueous solutions, making it suitable for biological applications.

- Bioorthogonality : The azide group allows for click chemistry reactions that do not interfere with biological systems, providing specificity in labeling .

- Versatility : Can be used with various biomolecules including proteins, nucleic acids, and small molecules, making it a valuable tool in diverse research fields.

Mechanism of Action

Biotin-PEG3-azide exerts its effects through the following mechanisms:

Biotin-Streptavidin Interaction: The biotin moiety binds strongly to streptavidin, allowing for the immobilization and detection of biotinylated molecules.

Click Chemistry Reactions: The azide group participates in CuAAC and SPAAC reactions, forming stable triazole linkages with alkyne-containing molecules.

Bioorthogonal Reactions: These reactions are compatible with biological systems and do not interfere with native biochemical processes.

Comparison with Similar Compounds

Key Properties :

- Solubility: Compatible with water, DMSO, and DMF .

- Stability: Sensitive to acidic conditions and prolonged heat due to the azide group .

Below is a comparative analysis of Biotin-PEG3-Azide with structurally or functionally related compounds, supported by experimental

Table 1: Structural and Functional Comparison

Key Research Findings

Reaction Efficiency :

- This compound demonstrated 61.2% isolated yield in thiostrepton functionalization under mild, catalyst-free conditions, outperforming fluorescein-PEG2-azide (52.7%) .

- Variability in click reaction outcomes was observed among PEG3, PEG4, and PEG5 analogs, with this compound showing the highest consistency (62% unique identifications) .

Stability and Solubility :

- The azide group in this compound is less stable under acidic conditions compared to picolyl azide derivatives, which exhibit enhanced stability in physiological environments .

- PEG length inversely correlates with cellular permeability but improves solubility; PEG3 balances these properties effectively .

Functional Versatility :

Biological Activity

Biotin-PEG3-Azide is a specialized biotinylation reagent widely used in biochemical research for labeling biomolecules through bioorthogonal reactions. Its unique structure, which includes a polyethylene glycol (PEG) linker, facilitates efficient conjugation to various targets, making it a valuable tool in proteomics, cell biology, and drug development.

This compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Weight | 444.55 g/mol |

| Chemical Formula | C18H32N6O5S |

| CAS Number | 875770-34-6 |

| Purity | >95% (HPLC) |

| Appearance | White to grey amorphous solid |

| Solubility | Soluble in DMSO and DMF |

| Storage Conditions | Store at -20°C, desiccated |

This compound primarily utilizes click chemistry , specifically the azide-alkyne cycloaddition reaction, which is bioorthogonal. This means that it does not interfere with biological systems, allowing for the specific labeling of biomolecules without disrupting cellular functions. The azide group reacts with terminal alkynes through two main pathways:

- Copper-Catalyzed Click Reaction (CuAAC) : This method involves the use of copper ions to facilitate the reaction between azides and alkynes, forming a stable triazole linkage.

- Copper-Free Click Reaction (SPAAC) : This pathway utilizes strained cyclooctynes (e.g., DBCO or BCN) for the reaction, avoiding any copper-related toxicity.

Applications in Biological Research

This compound is utilized in various applications, including:

- Labeling Proteins and Nucleic Acids : It can label alkyne-modified proteins and nucleic acids for detection and purification.

- Metabolic Labeling : When introduced into living cells, it can label glycoproteins through metabolic incorporation of azido-sugar derivatives.

- Antibody-Drug Conjugates : It enables the formation of stable conjugates between antibodies and drugs for targeted therapy.

Case Studies and Research Findings

- Protein Labeling : A study demonstrated that this compound effectively labels proteins in vitro without affecting their biological activity. The labeled proteins were successfully purified using streptavidin beads, indicating high specificity and efficiency in bioconjugation .

- Metabolic Incorporation : Research showed that cells treated with azido-sugar derivatives incorporated these into their glycoproteins. Subsequent labeling with this compound allowed researchers to analyze glycosylation patterns influenced by different treatments .

- Drug Development : In a therapeutic context, this compound was used to create antibody-drug conjugates that demonstrated improved targeting and reduced off-target effects in cancer models .

Q & A

Basic Research Questions

Q. What are the primary applications of Biotin-PEG3-Azide in bioconjugation and imaging studies?

this compound enables precise biomolecule labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its azide group reacts with alkyne-modified targets (e.g., proteins, nucleic acids), while the biotin moiety allows streptavidin/avidin-based purification or detection. Applications include:

- Proximity labeling : Tagging phagosome lumen proteins in macrophages using click biotinylation followed by streptavidin pulldown .

- RNA modification tracking : Labeling NAD+-capped RNA via ADPRC-catalyzed reactions and subsequent click chemistry .

- Chromatin fragment capture : Biotinylation of EdU-containing DNA for chromatin-bound protein analysis .

Methodology : Optimize reaction conditions (e.g., 1:3 molar ratio of alkyne-to-azide, 1 mM CuSO₄ catalyst, 1 hr incubation at 25°C) and validate using mass spectrometry or immunoblotting .

Q. How does the PEG3 spacer enhance the functionality of this compound?

The PEG3 linker:

- Reduces steric hindrance : Facilitates efficient binding between biotin and streptavidin by distancing the biotin moiety from the conjugated molecule .

- Improves solubility : Enhances aqueous compatibility, critical for in vitro assays and cellular uptake studies .

- Minimizes non-specific interactions : Hydrophilic PEG chains reduce aggregation or adsorption to non-target surfaces .

Methodology : Compare PEG3-containing variants with shorter PEG spacers (e.g., PEG2) in binding assays using surface plasmon resonance (SPR) to quantify affinity differences .

Q. What experimental techniques validate successful biotinylation using this compound?

- Streptavidin pulldown : Confirm target enrichment via SDS-PAGE and Western blotting with anti-biotin antibodies .

- Fluorescence resonance energy transfer (FRET) : Monitor real-time binding kinetics between biotinylated molecules and streptavidin-conjugated fluorophores .

- Mass spectrometry : Identify triazole-linked products (e.g., m/z=706.090 for alkyne-modified RNA fragments) to verify click chemistry efficiency .

Advanced Research Questions

Q. How can researchers address contradictions in binding affinity data for this compound across experimental systems?

Discrepancies may arise from:

- Variable PEG3 hydration states : PEG conformation changes in different solvents (e.g., PBS vs. DMSO) alter accessibility of the azide group .

- Streptavidin source differences : Recombinant vs. native streptavidin exhibits distinct Ka values (e.g., 10¹⁵ M⁻¹ for native streptavidin vs. 10¹⁴ M⁻¹ for recombinant) .

Methodology : Standardize buffer conditions (e.g., 0.1% Tween-20 to minimize aggregation) and use SPR to measure binding kinetics under controlled environments .

Q. What strategies optimize this compound for in vivo applications despite potential copper toxicity?

- Copper-free alternatives : Use strained alkynes (e.g., DBCO) for azide ligation, bypassing cytotoxic Cu(I) .

- PEG3 modification : Increase biocompatibility by conjugating PEG3 to cell-penetrating peptides for targeted delivery .

Methodology : Compare copper-catalyzed vs. copper-free reactions in murine models, monitoring off-target effects via LC-MS/MS .

Q. How can this compound be integrated into multiplexed labeling workflows without cross-reactivity?

- Orthogonal click chemistry : Pair azide-alkyne reactions with tetrazine ligation for dual labeling .

- Sequential pulldowns : Use cleavable biotin tags (e.g., acid-labile linkers) to release targets between streptavidin enrichments .

Methodology : Validate specificity using control experiments with azide-free or biotin-blocked samples .

Q. What are the critical considerations for quantitative analysis of this compound-labeled samples?

- Calibration curves : Generate using synthetic biotinylated standards to account for batch-to-batch variability .

- Normalization : Use internal controls (e.g., housekeeping proteins in Western blots) to correct for streptavidin bead efficiency .

Methodology : Apply uncertainty quantification (e.g., Monte Carlo simulations) to account for technical replicates and marker sensitivity .

Q. How does the azide group’s reactivity impact storage and handling of this compound?

- Photodegradation : Azides degrade under UV light; store aliquots at -20°C in amber vials .

- Moisture sensitivity : Hydrolyze azides to amines in aqueous buffers; reconstitute in anhydrous DMSO immediately before use .

Methodology : Monitor purity via HPLC before critical experiments, ensuring >95% azide integrity .

Q. Experimental Design and Troubleshooting

Q. How to resolve low biotinylation efficiency in CuAAC reactions with this compound?

- Catalyst optimization : Titrate Cu(I) concentrations (0.1–2 mM) and include stabilizing ligands (e.g., TBTA) to prevent Cu(I) oxidation .

- Stoichiometry adjustment : Increase alkyne:azide molar ratios (up to 5:1) to drive reaction completion .

Methodology : Use MALDI-TOF to detect unreacted alkyne peaks and adjust conditions iteratively .

Q. What controls are essential when using this compound in chromatin immunoprecipitation (ChIP) assays?

- Click reaction negative control : Omit Cu(I) to confirm triazole linkage dependency .

- Biotin-blocking control : Pre-incubate streptavidin beads with free biotin to assess non-specific binding .

Methodology : Include input DNA normalization and spike-in synthetic biotinylated DNA for quantitative ChIP-qPCR .

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFOOMQCYIGZBE-ZOBUZTSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.